Hexafluoropropylene oxide

Overview

Description

Hexafluoropropylene oxide is a versatile fluorochemical widely used in the synthesis of various fluorinated compounds and polymers. This colorless gas is the epoxide of hexafluoropropylene, a fluorinated analog of propylene oxide. This compound is produced by companies such as DuPont and 3M and serves as a precursor to the lubricant Krytox and related materials .

Mechanism of Action

Hexafluoropropylene oxide (HFPO) is a versatile fluorointermediate used in the synthesis of various fluorinated compounds and fluoropolymers . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

HFPO primarily targets the synthesis of fluoromonomers and fluoropolymers . It adds fluorine functionality to a variety of organic precursors and is a key intermediate in the production of commercial fluoropolymers .

Mode of Action

HFPO’s mode of action involves a series of chemical reactions. It is generated by the oxidation of perfluoropropylene, with oxygen as well as other oxidants . Fluoride catalyzes the formation of perfluorinated polyethers such as Krytox. The initial step entails nucleophilic attack at the middle carbon to give the perfluoropropoxide anion, which in turn attacks another monomer . This process generates a polymer terminated by an acyl fluoride, which is hydrolyzed to the carboxylic acid which is decarboxylated with fluorine .

Biochemical Pathways

The biochemical pathways affected by HFPO are primarily related to the synthesis of fluoropolymers . The epoxide ring of HFPO is opened by nucleophiles to give a variety of derivatives . HFPO may be isomerized to either pentafluoropropionyl fluoride (PPF) or hexafluoroacetone (HFA) . The thermolysis of HFPO can also serve as a source of difluorocarbene .

Result of Action

The result of HFPO’s action is the production of fluoropolymers and other fluorinated compounds . In terms of biological effects, exposure to HFPO has been linked to apoptosis and increased levels of reactive oxygen species (ROS) in HepG2 cells .

Action Environment

The action, efficacy, and stability of HFPO can be influenced by various environmental factors. For instance, the presence of Lewis acids can catalyze the rearrangement of HFPO to hexafluoroacetone . Improper storage and handling methods can initiate a metal-catalyzed mechanism that generates a very low level of hexafluoroacetene (HFA) . Furthermore, HFPO is nonflammable and stored as a pressurized liquid , which can affect its environmental distribution and stability.

Biochemical Analysis

Biochemical Properties

It is known that the epoxide ring of HFPO can be opened by nucleophiles to give a variety of derivatives . This suggests that it may interact with enzymes, proteins, and other biomolecules that have nucleophilic groups, such as amines or thiols. The nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

Some studies suggest that exposure to HFPO homologues can induce apoptosis in HepG2 cells . This process involves the generation of intracellular reactive oxygen species (ROS), indicating the induction of oxidative stress in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Hexafluoropropylene oxide involves the opening of its epoxide ring by nucleophiles . This reaction can be catalyzed by fluoride, leading to the formation of perfluorinated polyethers . An epoxidation mechanism is suggested implying the participation of alkoxyl radicals via the formation of the alkyl radical R−O−C 3 F 6 as an intermediate .

Temporal Effects in Laboratory Settings

It is known that HFPO is a nonflammable gas that is stored as a pressurized liquid

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, zebrafish embryos exposed to HFPO dimer acid (HFPO-DA) at concentrations of 0.5–20,000 mg/L showed significant reduction in larval survival percentage and heart rate .

Metabolic Pathways

It is known that HFPO can be isomerized to either pentafluoropropionyl fluoride (PPF) or hexafluoroacetone (HFA) .

Transport and Distribution

It is known that HFPO is a nonflammable gas that is stored as a pressurized liquid . Its transport and distribution would depend on its physical and chemical properties, as well as the specific conditions of the biological system.

Preparation Methods

Hexafluoropropylene oxide can be synthesized from hexafluoropropylene through various methods, including electrophilic, radical, and nucleophilic reactions with different oxidants . One common method involves the epoxidation of hexafluoropropylene with sodium hypochlorite in a two-phase solvent system, yielding high selectivity and efficiency . Other methods include oxidation using oxygen under pressure, hydrogen peroxide, and electrochemical procedures .

Chemical Reactions Analysis

Hexafluoropropylene oxide undergoes several types of chemical reactions:

Nucleophilic Attack: The compound is susceptible to nucleophilic attack, leading to the formation of perfluorinated polyethers.

Rearrangement: In the presence of Lewis acids, this compound can rearrange to form hexafluoroacetone.

Methanolysis: This reaction with methanol produces methyl trifluoropyruvate, a useful reagent in organic synthesis.

Scientific Research Applications

Hexafluoropropylene oxide has numerous applications in scientific research and industry:

Fluoropolymers: It is a key intermediate in the synthesis of fluoropolymers, which are used in various industrial applications.

Lubricants: The compound is a precursor to the commercial perfluorinated Krytox lubricant.

Plasma-Assisted Polymerization: This compound is used in the production of low dielectric constant fluorocarbon thin films, which have applications in liquid repellency, insulating electronic materials, and biologically implantable devices.

Comparison with Similar Compounds

Hexafluoropropylene oxide is unique due to its high reactivity and versatility in forming various fluorinated compounds. Similar compounds include:

This compound dimer acid:

Perfluorooctanoic acid (PFOA): Another fluorinated compound used in the production of fluoropolymers.

Perfluorooctane sulfonate (PFOS): A fluorinated surfactant with applications in various industries.

This compound stands out due to its ability to form a wide range of derivatives and its use in high-performance applications.

Biological Activity

Hexafluoropropylene oxide (HFPO) is a synthetic chemical that has garnered attention due to its role as a potential replacement for long-chain per- and polyfluoroalkyl substances (PFAS), particularly perfluorooctanoic acid (PFOA). This article delves into the biological activity of HFPO, focusing on its toxicity, effects on health, and relevant research findings.

Overview of HFPO

HFPO is primarily used in the manufacturing of fluoropolymers and is part of the GenX chemical family. It is characterized by its high stability and persistence in the environment, raising concerns about its potential health impacts. The U.S. Environmental Protection Agency (EPA) has initiated toxicity assessments to evaluate HFPO's effects on human health and the environment .

Acute and Chronic Toxicity

Research indicates that HFPO exhibits significant toxicological effects across various biological systems:

- Liver Toxicity : Studies have shown that repeated oral exposure to HFPO leads to increased liver weight, hepatocellular hypertrophy, apoptosis, and focal necrosis in animal models . The liver appears to be particularly sensitive to HFPO-induced toxicity.

- Kidney Toxicity : Similar increases in kidney weight have been observed, indicating potential nephrotoxic effects .

- Reproductive and Developmental Effects : Animal studies report adverse reproductive outcomes, including placental lesions and developmental delays in offspring. Increased early deliveries and changes in maternal weight gain have also been documented .

Case Studies

-

Zebrafish Embryo Study :

- Objective : To assess the embryotoxic potential of HFPO.

- Method : Zebrafish embryos were exposed to varying concentrations of HFPO (0.5–20,000 mg/L).

- Findings : Significant increases in heart rate were noted at lower concentrations (2 mg/L and 10 mg/L), while higher concentrations led to spinal deformities and edema. The median lethal concentration (LC50) was determined to be 7651 mg/L .

- Rat Model Study :

Molecular Mechanisms

The biological activity of HFPO is mediated through several molecular pathways:

- Gene Expression Alterations : RNA sequencing analysis has identified differentially expressed genes associated with cardiovascular functions and visual responses when exposed to HFPO at low concentrations .

- Metabolic Disruption : Exposure to HFPO has been linked to alterations in glucose and lipid metabolism during pregnancy, affecting both maternal and fetal health .

Environmental Persistence

HFPO is resistant to biological degradation, leading to concerns about its accumulation in aquatic environments. Studies suggest that sediments may serve as significant long-term sinks for this compound due to its high sorption affinity .

Regulatory Actions

In light of the emerging evidence regarding the toxicity of HFPO, the EPA has mandated further testing by chemical manufacturers to better understand its health impacts. This includes assessing potential neurotoxicity, reproductive effects, and carcinogenic risks associated with inhalation exposure .

Summary Table of Toxicological Findings

Properties

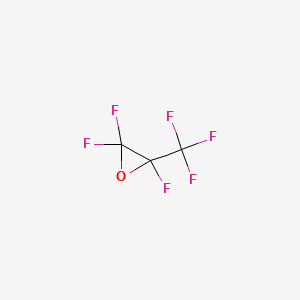

IUPAC Name |

2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXOWRDDHCDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75266-03-4, 25038-02-2 | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75266-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(hexafluoropropylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029177 | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-18 °F at 760 mmHg (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

428-59-1, 25038-02-2 | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoropropylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexafluoropropylene oxide, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROPROPYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPY12AP87N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-200 °F (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.